N-[1-(4-Bromophenyl)propylidene]hydroxylamine
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Overview
Description
N-[1-(4-Bromophenyl)propylidene]hydroxylamine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.086 g/mol It is known for its unique structure, which includes a bromophenyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)propylidene]hydroxylamine typically involves the reaction of 1-(4-bromophenyl)propanone with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Bromophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bromophenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-(4-Bromophenyl)propylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the hydroxylamine moiety can form hydrogen bonds with polar sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4-bromophenyl)-, oxime: This compound shares a similar structure but differs in the functional group attached to the nitrogen atom.
N-(1-{4-[(4-bromophenyl)methoxy]phenyl}propylidene)hydroxylamine: Another structurally related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
N-[1-(4-Bromophenyl)propylidene]hydroxylamine is unique due to its specific combination of a bromophenyl group and a hydroxylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
153457-05-7 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3 |
InChI Key |
PZVIKFISRYRNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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